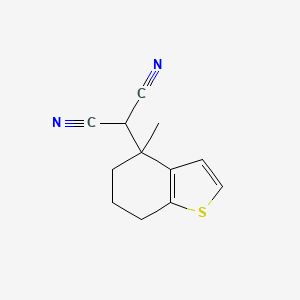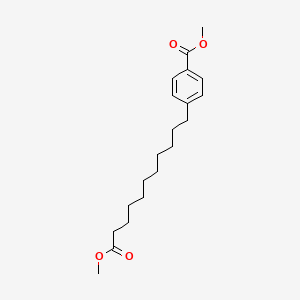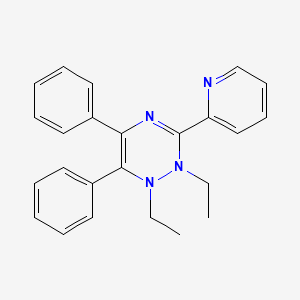
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of two tert-butyl groups and a hydroxyanilino group. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acidic catalyst. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalyst: Acidic catalysts such as aluminum phenoxide are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutylene.
Catalyst: Acidic catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in chemical reactions.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in plastics, rubber, and other materials to prevent degradation
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol involves its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative stress .
類似化合物との比較
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the hydroxyanilino group.
Butylated hydroxytoluene (BHT): Widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is unique due to the presence of the hydroxyanilino group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its counterparts .
特性
CAS番号 |
110647-51-3 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C20H27NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,21-23H,1-6H3 |
InChIキー |
PNMJWQBLBMGVFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


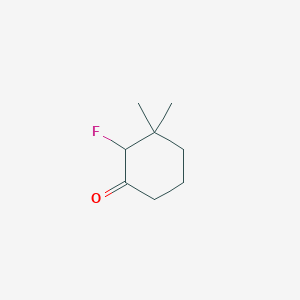

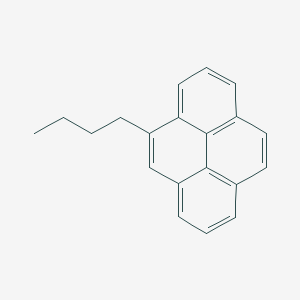
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
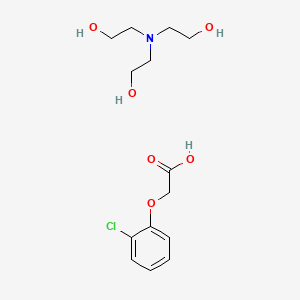
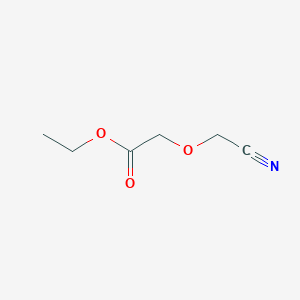
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
